Magainin-AM2

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S1887143
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Magainin-AM2

Product Name

Magainin-AM2

Magainin-AM2 is a peptide derived from the skin of amphibians, specifically the African clawed frog, Xenopus laevis. It belongs to a class of compounds known as antimicrobial peptides, which are critical components of the innate immune system. Magainin-AM2 is characterized by its unique amino acid sequence and structure, which contribute to its biological activities, including antimicrobial and antidiabetic properties. The peptide typically consists of 23 amino acids and features a cationic nature, which enhances its interaction with negatively charged microbial membranes, facilitating its antimicrobial action.

Magainin-AM2 exhibits a range of biological activities beyond its antimicrobial effects. Notably, it has demonstrated significant antidiabetic properties by enhancing insulin secretion from pancreatic cells. Research indicates that magainin-AM2 can stimulate insulin release in clonal pancreatic cells and isolated islets, contributing to improved glucose tolerance . The mechanism of action appears to involve modulation of ion channels and intracellular signaling pathways that govern insulin secretion.

Additionally, magainin-AM2 has shown potential in reducing oxidative stress markers and inflammation associated with diabetes, suggesting a multifaceted role in metabolic regulation .

Magainin-AM2 can be synthesized using solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, enabling precise control over the peptide sequence. Following synthesis, purification methods such as high-performance liquid chromatography are employed to isolate the peptide from any side products or impurities . The final product is characterized using mass spectrometry to confirm its molecular weight and purity.

The applications of magainin-AM2 are diverse and include:

  • Antimicrobial Agents: Utilized in developing new antibiotics due to its ability to combat resistant strains of bacteria.
  • Antidiabetic Therapies: Explored as a potential treatment for type 2 diabetes by promoting insulin secretion and improving glycemic control.
  • Biotechnology: Investigated for use in drug delivery systems and as a template for designing novel therapeutic peptides.

Studies have focused on understanding how magainin-AM2 interacts with various biological membranes and cellular components. It has been shown to preferentially bind to acidic lipids within membranes, forming amphipathic structures that facilitate pore formation . Interaction studies also indicate that modifications to the peptide's structure can significantly alter its biological activity and potency against microorganisms .

Furthermore, research has highlighted the importance of specific amino acid residues in mediating these interactions, suggesting that even minor changes can impact efficacy dramatically.

Magainin-AM2 shares similarities with several other antimicrobial peptides derived from amphibians. Below is a comparison highlighting its uniqueness:

CompoundSourceLength (Amino Acids)Antimicrobial ActivityAntidiabetic Activity
Magainin-AM2Xenopus laevis23YesYes
Magainin-2Xenopus laevis23YesNo
Esculentin-2CHaRana esculenta24YesYes
Tigerinin-1RVarious amphibians21YesYes
TemporinsVarious amphibians10-20YesLimited

Uniqueness: Magainin-AM2 is distinguished by its dual functionality—exhibiting both antimicrobial and antidiabetic properties—making it a promising candidate for therapeutic applications beyond simple infection control.

Alpha-Helical Amphipathic Architecture in Membrane-Mimetic Environments

Magainin-AM2 represents a distinctive member of the magainin family of antimicrobial peptides, characterized by its twenty-three amino acid sequence GSKILHSAGKFGKAFLGEINKS [1]. This peptide exhibits the hallmark amphipathic alpha-helical structure that defines the magainin class of compounds, with structural similarities to the well-characterized magainin-2 peptide . The peptide demonstrates a molecular weight of approximately 2400 daltons and carries a net positive charge of +3, contributing to its cationic nature essential for membrane interactions [1].

The alpha-helical conformation of magainin-AM2 becomes particularly pronounced in membrane-mimetic environments, where the peptide adopts a stable secondary structure [3]. Two-dimensional proton nuclear magnetic resonance experiments have demonstrated that related magainin peptides maintain their alpha-helical architecture across various membrane environments, including dodecylphosphocholine micelles, sodium dodecylsulfate micelles, and trifluoroethanol-water solutions [3]. The helical structure of magainin peptides extends from approximately residue 4 to residue 20, with the mean pairwise root mean square difference for backbone atoms being 0.47 ± 0.10 angstroms from the average structure [3].

The amphipathic character of magainin-AM2 results from the segregation of hydrophobic and hydrophilic residues along opposite faces of the alpha-helix [4]. This structural arrangement creates a distinct hydrophobic moment that facilitates membrane association and insertion [5]. Circular dichroism spectroscopy studies on magainin family peptides reveal that the transition to alpha-helical conformation occurs at very low concentrations of membrane-mimetic solvents, indicating the inherent propensity of these peptides to adopt structured conformations in appropriate environments [6].

PeptideSequenceLength (amino acids)Molecular Weight (Da)Net ChargeSource
Magainin-2GIGKFLHSAKKFGKAFVGEIMNS232466.9+4Xenopus laevis
Magainin-AM2GSKILHSAGKFGKAFLGEINKS232400+3Xenopus amieti
Magainin-1GIGKFLHSAKKFGKAFVGEI202134+3Xenopus laevis

The conformational dynamics of magainin-AM2 in membrane environments exhibit concentration-dependent behavior [7]. At low peptide concentrations, the peptide maintains a weak alpha-helix in the amino-terminal region, while developing a more stable alpha-helical structure between residues 9 and 21 [7]. This conformational heterogeneity reflects the dynamic nature of peptide-membrane interactions and suggests that different regions of the molecule respond differently to the membrane environment [7].

Solid-State NMR Insights into Membrane-Bound Orientation

Solid-state nuclear magnetic resonance spectroscopy has provided critical insights into the membrane-bound orientation of magainin peptides, offering detailed structural information that complements solution-based studies [4]. One- and two-dimensional solid-state nitrogen-15 nuclear magnetic resonance spectra of specifically nitrogen-15-labeled magainin peptides in oriented bilayer samples demonstrate that the secondary structure of essentially the entire peptide adopts an alpha-helical conformation, immobilized through interactions with phospholipids [4].

The orientation of magainin peptides relative to membrane surfaces exhibits remarkable dependence on peptide concentration and lipid composition [8]. Sum frequency generation vibrational spectroscopy combined with attenuated total reflectance Fourier transform infrared spectroscopy has revealed that magainin peptides orient relatively parallel to POPG lipid bilayer surfaces at low solution concentrations around 200 nanomolar [8]. When peptide concentrations increase to 800 nanomolar, both spectroscopic techniques indicate that magainin molecules insert into the POPG bilayer and adopt a transmembrane orientation with an angle of approximately 20 degrees from the bilayer normal [8].

EnvironmentConcentrationOrientation Angle (degrees)Orientation DescriptionMethod
POPG bilayer200 nM75Parallel to surfaceSFG spectroscopy
POPG bilayer800 nM20TransmembraneSFG + ATR-FTIR
POPC bilayer2.0 μM75Parallel to surfaceSFG spectroscopy

The dichroic ratio measurements from polarized attenuated total reflectance Fourier transform infrared spectroscopy provide quantitative orientation parameters [8]. For magainin peptides in POPG bilayers at 800 nanomolar concentration, the dichroic ratio of the 1652 reciprocal centimeter peak yields an order parameter of 0.818, corresponding to an average angle of approximately 20 degrees between the helical axis and the bilayer surface normal [8]. This orientation analysis demonstrates excellent agreement between sum frequency generation and attenuated total reflectance Fourier transform infrared measurements, indicating that magainin adopts a well-defined orientation with a narrow distribution in the membrane environment [8].

Three-dimensional solid-state nuclear magnetic resonance spectroscopy has enabled the determination of peptide plane orientations relative to the applied magnetic field direction [9]. Proton chemical shift, proton-nitrogen-15 dipolar coupling, and nitrogen-15 chemical shift correlation spectra obtained from specifically nitrogen-15-labeled magainin peptides in oriented lipid bilayers show complete resolution of resonances from labeled amide sites in all three dimensions [9]. The three orientationally dependent frequencies associated with each resonance provide precise structural constraints for determining peptide orientation in membrane environments [9].

Phosphorus-31 solid-state nuclear magnetic resonance spectroscopy has revealed the macroscopic phase behavior of phospholipid bilayers in the presence of magainin peptides [10]. Addition of greater than 1 mole percent magainin to gel-phase DMPC or liquid crystalline POPC membranes results in phosphorus-31 nuclear magnetic resonance spectra characterized by coexistence of isotropic signals and line shapes typical for phospholipid bilayers [10]. At peptide concentrations exceeding 4 mole percent, the resulting phospholipid phosphorus-31 nuclear magnetic resonance spectra become characteristic of magnetically oriented POPC bilayers, suggesting formation of small disk-like micelles or perforated sheets [10].

Comparative Analysis of Linear vs. Cyclized Structural Analogues

The structural and functional comparison between linear and cyclized magainin analogues provides fundamental insights into the relationship between peptide structure and membrane interaction mechanisms [11]. Cyclization of magainin peptides through covalent linkage of terminal residues significantly alters the binding characteristics to phospholipid membranes while preserving essential structural and functional properties [11]. These modifications allow for detailed evaluation of the contributions of peptide flexibility and conformational dynamics to membrane activity [11].

Cyclized magainin analogues retain approximately 75 percent of the helical structure observed in linear peptides when bound to membranes [11]. This structural preservation indicates that the alpha-helical conformation represents the energetically favored state for magainin peptides in membrane environments, independent of terminal constraints [11]. The reduced helical content in cyclized analogues reflects the conformational restrictions imposed by covalent cyclization, which limits the coil-to-helix transition that contributes to membrane binding in linear peptides [11].

PropertyLinear MagaininCyclic MagaininEffect of Cyclization
Membrane BindingHigh affinityAltered kineticsChanged binding mechanism
Helical Structure100%~75%Reduced but preserved
Membrane PermeationHigh potencyHigh potencyMaintained at equivalent ratios
Conformational FlexibilityHighRestrictedLimited coil-helix transition

The membrane permeation capabilities of cyclized magainin analogues remain remarkably similar to their linear counterparts when compared at equivalent bound peptide-to-lipid molar ratios [11]. This finding suggests that the membrane-disrupting activity of magainin peptides depends primarily on the local peptide concentration at the membrane interface rather than on the specific conformational flexibility of individual molecules [11]. The preservation of membrane permeation activity in cyclized analogues supports models of magainin action that emphasize cooperative peptide-lipid interactions rather than specific peptide conformational changes [11].

Biological activity studies reveal distinct differences between linear and cyclized magainin analogues in their interactions with different membrane types [11]. Cyclized magainin analogues exhibit a marked decrease in both antibacterial and hemolytic activities compared to linear peptides [11]. This reduction in biological activity occurs despite the maintenance of membrane permeation capabilities, suggesting that the initial binding and accumulation of peptides at membrane surfaces represents a critical determinant of overall antimicrobial efficacy [11].

The cyclization studies demonstrate that linearity in magainin peptides provides the conformational flexibility necessary for efficient membrane binding and accumulation rather than being essential for the actual membrane disruption process [11]. The coil-to-helix transition that occurs upon membrane binding appears to represent an important driving force for peptide-membrane association, contributing to the thermodynamic favorability of membrane partitioning [11]. Cyclized analogues, with their restricted conformational flexibility, require higher concentrations to achieve equivalent membrane association, thereby reducing their apparent biological activity [11].

The endogenous production of Magainin-AM2 in Xenopus amieti occurs within specialized granular glands located in the dermal layer of the skin [1] [2]. These glands represent a sophisticated biological system for antimicrobial peptide biosynthesis that has evolved as part of the innate immune defense mechanism in amphibians.

Granular Gland Structure and Function

The granular glands, also known as serous or poison glands, are embedded within the dermis and consist of a syncytial secretory compartment surrounded by a layer of myoepithelial cells equipped with adrenoreceptors [2]. The secretory compartment contains spheroidal storage granules that accumulate the mature peptide products. These granules are unique structures that lack traditional membrane boundaries and serve as extracellular storage repositories rather than conventional intracellular secretory vesicles [3].

Stress-induced secretion occurs when epinephrine or norepinephrine triggers the contraction of myoepithelial cells, causing the release of gland contents onto the skin surface [2]. This mechanism allows for rapid deployment of antimicrobial peptides in response to pathogen exposure or physical threat.

Precursor Processing Pathway

Magainin-AM2 synthesis follows the classical pathway for antimicrobial peptide production through post-translational modification of a larger precursor protein [4] [5]. The biosynthetic pathway involves several distinct stages:

Signal Peptide Processing: The initial step involves the removal of an N-terminal signal peptide that targets the nascent polypeptide to the endoplasmic reticulum for secretory pathway entry [6]. Signal peptidase complex-mediated cleavage occurs once the cleavage site becomes accessible in the endoplasmic reticulum lumen [7] [8].

Propeptide Maturation: Following signal peptide removal, the resulting propeptide undergoes further processing within the secretory granules [3]. This processing involves specific proteolytic cleavage events that generate the mature bioactive peptide from larger precursor molecules [1].

Post-Translational Modifications

The maturation of Magainin-AM2 involves several critical post-translational modifications that are essential for its biological activity [9] [10]:

Proteolytic Processing: Specific endoproteases within the granular glands cleave the precursor at defined sites to generate the mature peptide. This processing often occurs at basic amino acid sequences, particularly Arg-Lys or Lys-Arg motifs, following established rules for constitutive secretory pathway cleavage [11].

Terminal Modifications: Many antimicrobial peptides, including magainin family members, undergo C-terminal amidation, which enhances stability and biological activity [9]. This modification typically occurs through the action of peptidylglycine α-amidating monooxygenase, which converts C-terminal glycine-extended peptides to their amidated forms.

Disulfide Bond Formation: Where applicable, disulfide bonds form between cysteine residues to stabilize the peptide structure. However, magainin-family peptides typically lack cysteine residues and rely on other structural elements for stability [12] [13].

Temporal Regulation of Production

The biosynthesis of Magainin-AM2 follows a temporally regulated pattern that ensures optimal peptide availability while minimizing metabolic burden [3]. During gland development, precursor synthesis occurs in intact secretory cells, while post-translational processing requires morphological reorganization to a vacuolated stage where the bulk of processed material is stored in vacuole-derived storage granules.

In mature glands, storage granules continue to form at lower levels through specialized cytoplasmic structures called multicored bodies, which serve as processing centers functionally equivalent to the vacuoles found during development [3]. This ongoing production maintains peptide reserves and allows for rapid response to environmental challenges.

Quality Control Mechanisms

The granular gland system incorporates several quality control mechanisms to ensure proper peptide folding and processing [1]. Post-translational amino acid racemization has been documented in related amphibian skin peptides, where specific L-amino acids are converted to their D-forms within secretory granules, enhancing resistance to proteolytic degradation [1].

Additionally, the co-secretion of processing enzymes with the mature peptides allows for continued modification of stored peptides, potentially serving as a mechanism to render secretions harmless to the host organism through controlled degradation of bioactive components [14].

Recombinant Expression Systems Using Fusion Protein Strategies

Recombinant production of Magainin-AM2 has emerged as a critical approach for obtaining sufficient quantities of the peptide for research and potential therapeutic applications [15] [16]. The inherent challenges associated with direct expression of small cationic peptides in bacterial systems have necessitated the development of sophisticated fusion protein strategies.

Expression System Selection

Escherichia coli Systems: The most commonly employed platform for Magainin-AM2 production utilizes E. coli BL21(DE3) strains due to their rapid growth rate, low culture cost, and well-characterized biological background [16]. These systems offer the advantage of high-level protein expression through T7 polymerase-driven promoters, making them suitable for large-scale production.

Alternative Host Systems: While E. coli remains the primary choice, other expression systems including Bacillus subtilis have shown promise for antimicrobial peptide production [16]. B. subtilis systems offer the advantage of direct secretion into the culture medium, potentially simplifying downstream purification processes.

Fusion Protein Design Strategies

The direct expression of Magainin-AM2 in bacterial systems is problematic due to its antimicrobial activity against the host cells and its small size, which makes it susceptible to degradation by cellular proteases [15]. Fusion protein approaches address these challenges by incorporating the peptide sequence into larger, more stable protein constructs.

Carbohydrate-Binding Module Fusions: One successful approach involves fusion of Magainin-AM2 to the N-terminus of a family III carbohydrate-binding module from Clostridium thermocellum (LK-CBM3) [15]. This strategy provides several advantages:

The fusion protein MAG2-LK-CBM3 can be expressed at high levels in E. coli without toxicity to the host cells [15]. The CBM3 domain serves as both a solubilization tag and a purification handle, as it retains its cellulose-binding properties even when fused to the antimicrobial peptide.

Cleavage Site Engineering: Critical to the success of fusion protein strategies is the incorporation of specific cleavage sites that allow for precise liberation of the mature peptide [15]. A formic acid recognition site introduced between Magainin-AM2 and the CBM3 domain enables chemical cleavage under controlled conditions, yielding the native peptide sequence.

Protein Expression Optimization

Inducible Expression Systems: The use of inducible promoters, such as the T7/lac system, has proven essential for antimicrobial peptide production [17]. Constitutive expression often leads to cellular toxicity and reduced yields, while inducible systems allow cells to reach sufficient density before peptide production is initiated.

Growth Condition Optimization: Expression conditions require careful optimization to balance peptide yield with host cell viability [18]. Parameters including temperature, induction timing, inducer concentration, and post-induction incubation periods significantly impact final yields.

Purification Strategies

Affinity-Based Purification: The incorporation of affinity tags, such as the cellulose-binding domain in the CBM3 fusion system, enables single-step purification of the fusion protein from crude cell extracts [15]. This approach significantly reduces purification time and costs compared to traditional chromatographic methods.

Chemical Cleavage Protocols: Following fusion protein purification, chemical cleavage using formic acid or other specific reagents releases the mature Magainin-AM2 peptide [15]. The cleavage conditions must be optimized to ensure complete processing while minimizing peptide degradation or modification.

Alternative Fusion Strategies

Thioredoxin Fusion Systems: Thioredoxin has been employed as a fusion partner for antimicrobial peptides due to its ability to enhance protein folding and stability [19]. This system has shown particular utility for peptides containing disulfide bonds, although this is less relevant for magainin-family peptides.

Maltose-Binding Protein Fusions: MBP fusion systems offer the advantage of improved protein solubility and simplified purification through amylose affinity chromatography. The large size of MBP (42 kDa) also provides protection against proteolytic degradation of the fused antimicrobial peptide.

Process Scale-Up Considerations

Fermentation Optimization: Scale-up of recombinant Magainin-AM2 production requires optimization of fermentation parameters including oxygen transfer rates, pH control, and nutrient supplementation [18]. High cell density cultivation strategies can significantly improve volumetric productivity.

Downstream Processing: Large-scale purification protocols must consider factors such as processing time, reagent costs, and waste management. The development of continuous or semi-continuous purification processes can improve efficiency and reduce production costs.

Quality Control and Characterization

Analytical Methods: Recombinant Magainin-AM2 requires thorough characterization to confirm structural integrity and biological activity [15]. Mass spectrometry, NMR spectroscopy, and bioactivity assays are essential components of quality control protocols.

Bioactivity Validation: The antimicrobial activity of recombinant peptides must be validated against relevant bacterial strains to ensure that the production process has not compromised biological function [15]. Comparative studies with native peptides provide additional confidence in product quality.

Chemical Synthesis Protocols: Fmoc-Based Solid-Phase Approaches

Chemical synthesis represents the most widely adopted approach for producing Magainin-AM2 and related antimicrobial peptides, offering precise control over sequence composition and the ability to incorporate non-natural amino acids or modifications [20] [21]. The 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) method has emerged as the gold standard for antimicrobial peptide production due to its efficiency, reliability, and compatibility with automated synthesis platforms.

Fmoc-SPPS Methodology

Resin Selection and Loading: The synthesis of Magainin-AM2 typically employs Rink Amide resin, which provides C-terminal amide functionality upon final cleavage [22]. The resin loading process begins with Fmoc deprotection using 20% piperidine in dimethylformamide (DMF), followed by coupling of the first amino acid using standard activation protocols [22].

Coupling Chemistry: Amino acid activation utilizes uronium-based coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (1H-benzotriazolium-1-[bis(dimethylamino)methylene]-5-chloro-, hexafluorophosphate) [23]. These reagents, combined with hydroxylamine derivatives (HOAt or HOBt) and N,N-diisopropylethylamine (DIPEA), provide efficient amide bond formation while minimizing racemization [21].

Deprotection Protocols: Fmoc removal is achieved using 20% piperidine in DMF, typically applied for 5-20 minutes depending on the specific amino acid and position within the sequence [22]. Complete deprotection is critical to prevent deletion sequences and ensure high coupling efficiency in subsequent steps.

Synthesis Protocol Optimization

Coupling Efficiency Enhancement: For challenging sequences prone to aggregation or containing bulky amino acids, double or triple coupling procedures may be necessary [20]. Extended coupling times (2-4 hours) and elevated temperatures can improve coupling efficiency for difficult amino acid residues [23].

Aggregation Mitigation: Magainin-AM2 and related amphipathic peptides are particularly susceptible to aggregation during synthesis due to their tendency to form β-sheet structures [24]. Several strategies can address this challenge:

Pseudoproline building blocks can be incorporated at strategic positions to disrupt secondary structure formation and improve coupling efficiency [24]. These temporary backbone modifications are removed during final deprotection, yielding the native peptide sequence.

Microwave-assisted synthesis has shown significant benefits for aggregation-prone sequences, with the elevated temperature and improved mixing helping to disrupt intermolecular interactions [20].

Side Reaction Prevention

Racemization Control: The synthesis of Magainin-AM2 requires careful attention to racemization prevention, particularly at histidine and cysteine residues [21]. The use of 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) or Oxyma as coupling additives can significantly reduce racemization compared to standard HOBt [21].

Aspartimide Formation: Although less common in magainin sequences, aspartimide formation at Asp-Gly junctions can be prevented through the use of specialized building blocks such as Fmoc-Asp(OtBu)-Dmb-Gly-OH [21].

Oxidative Protection: Methionine and tryptophan residues present in some magainin variants require protection from oxidation during synthesis [20]. Maintaining an inert atmosphere and incorporating antioxidants such as dithiothreitol (DTT) in coupling solutions can prevent unwanted oxidation.

Automated Synthesis Protocols

Synthesizer Programming: Modern peptide synthesizers enable precise control over reaction conditions, timing, and reagent delivery [25]. Typical automated protocols employ standardized coupling and deprotection cycles with monitoring capabilities to ensure consistent results [22].

Quality Monitoring: Real-time monitoring of synthesis progress through techniques such as UV absorption measurement during Fmoc deprotection provides immediate feedback on coupling efficiency and potential synthesis problems [22].

Cleavage and Deprotection

TFA Cleavage Cocktails: Final peptide cleavage employs trifluoroacetic acid (TFA) cocktails containing appropriate scavengers to prevent side reactions [22]. A typical cleavage cocktail consists of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS), applied for 2-4 hours at room temperature.

Scavenger Selection: The choice of scavengers depends on the specific amino acids present in the peptide sequence [26]. For Magainin-AM2, TIS effectively scavenges carbocations generated during deprotection, while ethanedithiol (EDT) may be included if methionine residues are present.

Purification and Characterization

Reverse-Phase HPLC: Crude peptides require purification using reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns [22]. Gradient elution with acetonitrile/water containing 0.1% TFA typically provides excellent separation of the target peptide from synthesis by-products.

Mass Spectrometric Analysis: MALDI-TOF or ESI mass spectrometry provides definitive confirmation of peptide identity and purity [27]. High-resolution mass spectrometry can detect even minor impurities or incomplete deprotection products.

Bioactivity Confirmation: The synthesized Magainin-AM2 must be validated for antimicrobial activity against appropriate bacterial strains to ensure that the synthetic process has not compromised biological function [28].

Advanced Synthesis Strategies

Convergent Synthesis: For longer peptides or those requiring complex modifications, convergent synthesis approaches using peptide ligation strategies may be employed [27]. These methods allow for the independent synthesis and subsequent coupling of peptide fragments under native chemical ligation conditions.

Stapled Peptide Variants: Recent developments have enabled the synthesis of stapled Magainin-AM2 derivatives using ring-closing metathesis (RCM) chemistry [27]. These constrained analogs often exhibit enhanced stability and biological activity compared to their linear counterparts.

Sequence

GSKILHSAGKFGKAFLGEINKS

Dates

Last modified: 07-21-2023

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